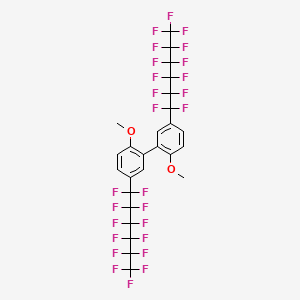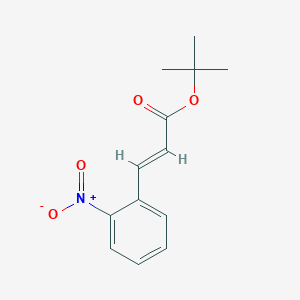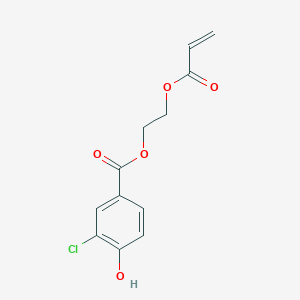![molecular formula C7H10S8 B12541905 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane CAS No. 832109-57-6](/img/structure/B12541905.png)
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a chemical compound with the molecular formula C6H8S6 It is characterized by the presence of thiirane and dithiolane rings, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane typically involves the reaction of thiirane derivatives with disulfide compounds under controlled conditions. One common method includes the use of thiirane-2-thiol and disulfide reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like NMR spectroscopy to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of disulfide bonds and the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfur atoms in the thiirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Thiirane derivatives with substituted nucleophiles
Applications De Recherche Scientifique
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and cleavage in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane involves the interaction with molecular targets through its thiirane and disulfide groups. These functional groups can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. This property is particularly useful in biological systems, where disulfide bonds play a crucial role in protein folding and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiepane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiazine
Uniqueness
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is unique due to its specific combination of thiirane and dithiolane rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over redox reactions and disulfide bond formation .
Propriétés
Numéro CAS |
832109-57-6 |
|---|---|
Formule moléculaire |
C7H10S8 |
Poids moléculaire |
350.7 g/mol |
Nom IUPAC |
4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2 |
Clé InChI |
CDUZSRQIKVFBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)SSC2C(SCS2)SSC3CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
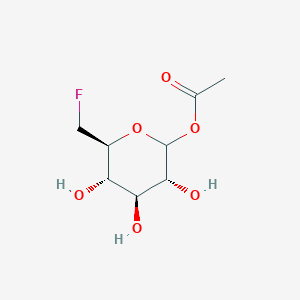
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
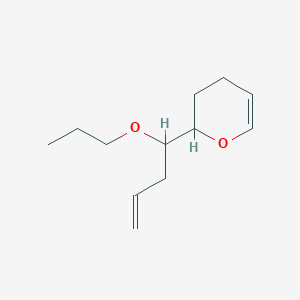
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
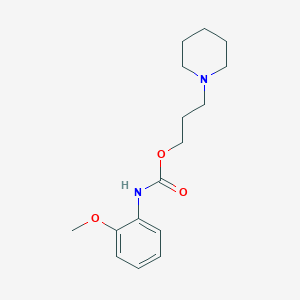
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
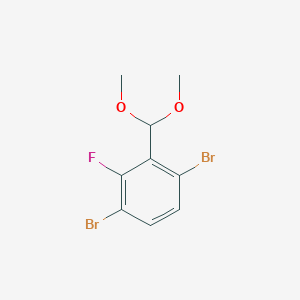
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
